molecular formula C19H19F3N2O4S B2838980 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID CAS No. 1428371-83-8

3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID

Cat. No.: B2838980
CAS No.: 1428371-83-8
M. Wt: 428.43
InChI Key: QFKDJVFQNZMKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-2-yl)-4-[(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)carbamoyl]butanoic Acid is a high-purity organic compound supplied for research and development purposes. This reagent features a molecular formula of C 19 H 19 F 3 N 2 O 4 S and is registered under CAS Number 1428371-83-8 . The compound's structure incorporates a thiophene moiety, a privileged scaffold in medicinal chemistry known for its relevance in the development of bioactive molecules . Thiophene-based derivatives are recognized for their significant potential in pharmacological research, particularly as structures of interest for the design of novel anti-inflammatory agents through mechanisms such as cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition . The presence of specific functional groups, including the carbamoyl and trifluoroethyl units, may contribute to the compound's properties in biological target recognition and binding affinity . This product is available for purchase in quantities ranging from 1mg to 75mg . It is intended for laboratory research applications only and is not classified as a drug or pharmaceutical product. This chemical is strictly for professional use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-oxo-5-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]anilino]-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c20-19(21,22)11-23-16(25)8-12-3-5-14(6-4-12)24-17(26)9-13(10-18(27)28)15-2-1-7-29-15/h1-7,13H,8-11H2,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKDJVFQNZMKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the trifluoroethyl group and the formation of the pentanoic acid backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Butanoic Acid Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiophen-2-yl, Trifluoroethyl carbamoyl, Phenyl carbamoyl ~443.3* Combines sulfur heterocycle (thiophene) with trifluoroethyl group for stability
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid Thiophen-2-ylmethylamino, Bromophenyl 368.25 Bromophenyl group enhances lipophilicity; thiophene may improve binding
4-((5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic Acid Isobutoxy, Pyrazole, Thiazolidinone ~623.7* Pyrazole and thiazolidinone core for heterocyclic diversity; isobutoxy enhances solubility
3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic Acid Methoxyethyl carbamoyl ~322.3* Methoxyethyl group balances hydrophilicity; smaller chain than target compound
4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2,2,3,3,4,4-hexafluorobutanoic Acid Hexafluorobutanoic acid, Tetrahydrobenzo[b]thiophen ~494.3* Hexafluoro substitution increases acidity; tetrahydrobenzo[b]thiophen enhances ring saturation

*Estimated based on molecular formulas.

Physicochemical and Pharmacological Implications

Thiophene vs. Benzothiophene :

  • The target compound’s thiophene ring (C₄H₄S) is smaller and less lipophilic than the tetrahydrobenzo[b]thiophen group in ’s compound (C₉H₉S). This difference may reduce steric hindrance in the target molecule, favoring interactions with flat binding pockets .
  • The sulfur atom in thiophene enhances π-π stacking and polar interactions compared to purely hydrocarbon rings .

Trifluoroethyl Carbamoyl vs. Methoxyethyl/Isobutoxy Groups: The trifluoroethyl group (CF₃CH₂) in the target compound is more electron-withdrawing than the methoxyethyl (CH₃OCH₂CH₂) or isobutoxy ((CH₃)₂CHCH₂O) groups in and , respectively. This could improve metabolic resistance to oxidative enzymes but reduce aqueous solubility .

Butanoic Acid Backbone Modifications: The hexafluorobutanoic acid group in ’s compound increases acidity (pKa ~1–2) compared to the target’s non-fluorinated butanoic acid (pKa ~4.5), affecting ionization and bioavailability in physiological environments .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can its structural integrity be validated?

The synthesis typically involves sequential coupling reactions. For example, thiophene-derived intermediates are functionalized via carbodiimide-mediated coupling with trifluoroethylcarbamoyl groups, followed by butanoic acid derivatization . Structural validation requires 1H/13C NMR to confirm proton environments and carbonyl groups, complemented by high-resolution mass spectrometry (HRMS) to verify molecular weight . Cross-referencing spectral data with structurally analogous compounds (e.g., ’s thiophene-carboxylic acid derivatives) enhances reliability .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Chromatographic purity : HPLC or UPLC with UV/Vis detection (λ = 250–300 nm) to assess impurities.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles (e.g., ’s trifluoromethylphenylpropionic acid analysis).
  • Solubility : Phase-solubility studies in polar aprotic solvents (DMF, DMSO) and aqueous buffers .

Q. How can researchers align its study with existing theoretical frameworks in medicinal chemistry?

Link the compound’s thiophene-carbamoyl motif to established pharmacophores targeting enzyme inhibition (e.g., kinase or protease inhibitors). For example, ’s sulfamoyl-thiophene derivatives demonstrate how structural analogs integrate into drug discovery paradigms. Theoretical models (e.g., QSAR) can predict bioactivity based on electronic/steric properties of the trifluoroethyl group .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NOESY correlations) be resolved during structural elucidation?

Contradictions arise from overlapping signals or dynamic conformational changes. Strategies include:

  • 2D NMR techniques : HSQC/HMBC to resolve scalar coupling vs. NOE effects.
  • Variable-temperature NMR : To identify fluxional behavior (e.g., ’s note on epimer separation via chromatographic adjustments).
  • Computational modeling : DFT-based chemical shift predictions to validate experimental assignments .

Q. What methodologies optimize yield in multi-step syntheses while minimizing side reactions?

  • Reaction monitoring : In-situ FTIR or LC-MS to track intermediate formation (e.g., ’s oxazole-thiophene coupling).
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection, as seen in ’s butanoic acid synthesis.
  • Catalytic systems : Pd-mediated cross-coupling for aryl-thiophene bonds (e.g., ’s biphenyl-amino carbonyl synthesis).

Q. How can researchers design experiments to probe the compound’s metabolic stability in preclinical models?

  • In vitro assays : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification of parent compound and metabolites.
  • Isotope labeling : 19F-NMR or 14C-tracing to track trifluoroethyl group metabolism (inspired by ’s radiolabeled analogs).
  • Structural analogs : Compare with ’s sulfonamide derivatives to identify metabolic soft spots.

Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Re-evaluate force fields : Adjust parameters for trifluoromethyl groups, which may exhibit atypical van der Waals interactions.
  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., ’s sulfamoyl-thiophene-protein interaction studies).
  • Dose-response refinement : Use Hill slope analysis to reconcile potency differences .

Methodological Recommendations

  • Synthetic reproducibility : Adopt ’s stepwise protocol for thiophene-oxazole coupling, ensuring anhydrous conditions.
  • Theoretical integration : Align with ’s Principle 2 by framing the compound’s mechanism within enzyme inhibition theories.
  • Safety protocols : Follow ’s guidelines for handling sulfonamide intermediates (e.g., PPE for reactive byproducts).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.